molecular formula C15H22O4 B1581466 1H-3,9a-Methanocyclopent(c)oxocin-4-carboxylic acid, octahydro-4-hydroxy-7-(1-methylethylidene)-, (3R,4R,6aS,9aS)- CAS No. 67309-95-9

1H-3,9a-Methanocyclopent(c)oxocin-4-carboxylic acid, octahydro-4-hydroxy-7-(1-methylethylidene)-, (3R,4R,6aS,9aS)-

Cat. No. B1581466
CAS RN: 67309-95-9
M. Wt: 266.33 g/mol
InChI Key: AMVWWAIZPPESMM-WORDMNGFSA-N
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Description

Aspterric acid is a sesquiterpenoid compound derived from the fungus Aspergillus terreus. It has garnered significant attention due to its unique herbicidal properties, specifically targeting the dihydroxyacid dehydratase enzyme in the branched-chain amino acid pathway. This enzyme is not targeted by any commercial herbicide, making aspterric acid a promising candidate for novel herbicide development .

Scientific Research Applications

Aspterric acid has a wide range of scientific research applications:

Mechanism of Action

Aspterric acid exerts its effects by inhibiting the dihydroxyacid dehydratase enzyme in the branched-chain amino acid pathway. This inhibition disrupts the synthesis of essential amino acids, leading to the cessation of plant growth. The molecular targets and pathways involved include the branched-chain amino acid pathway and the dihydroxyacid dehydratase enzyme .

Similar Compounds:

Uniqueness: Aspterric acid is unique due to its specific inhibition of the dihydroxyacid dehydratase enzyme, a target not addressed by any commercial herbicide. This makes it a valuable candidate for developing new herbicides with novel modes of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aspterric acid involves the integration of four key genes (A, B, C, D) into the host genome of Yarrowia lipolytica, an oleaginous yeast strain. This strain is chosen for its high acetyl-CoA flux, which is essential for terpenoid production. The genes are integrated markerlessly, and additional gene copies for HMG-CoA reductase and farnesyl pyrophosphate synthase are overexpressed to enhance carbon flux towards terpenoid production .

Industrial Production Methods: Industrial production of aspterric acid is still in the experimental phase. The engineered strains of Yarrowia lipolytica have shown challenges in producing aspterric acid, often yielding isomers instead. This highlights the ongoing difficulties in heterologous pathway introduction into microbial hosts .

Chemical Reactions Analysis

Types of Reactions: Aspterric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.

properties

IUPAC Name

(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVWWAIZPPESMM-WORDMNGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67309-95-9
Record name Aspterric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-3,9a-Methanocyclopent(c)oxocin-4-carboxylic acid, octahydro-4-hydroxy-7-(1-methylethylidene)-, (3R,4R,6aS,9aS)-
Reactant of Route 2
1H-3,9a-Methanocyclopent(c)oxocin-4-carboxylic acid, octahydro-4-hydroxy-7-(1-methylethylidene)-, (3R,4R,6aS,9aS)-
Reactant of Route 3
1H-3,9a-Methanocyclopent(c)oxocin-4-carboxylic acid, octahydro-4-hydroxy-7-(1-methylethylidene)-, (3R,4R,6aS,9aS)-
Reactant of Route 4
1H-3,9a-Methanocyclopent(c)oxocin-4-carboxylic acid, octahydro-4-hydroxy-7-(1-methylethylidene)-, (3R,4R,6aS,9aS)-
Reactant of Route 5
1H-3,9a-Methanocyclopent(c)oxocin-4-carboxylic acid, octahydro-4-hydroxy-7-(1-methylethylidene)-, (3R,4R,6aS,9aS)-
Reactant of Route 6
1H-3,9a-Methanocyclopent(c)oxocin-4-carboxylic acid, octahydro-4-hydroxy-7-(1-methylethylidene)-, (3R,4R,6aS,9aS)-

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